

# The Role of YEATS4 in Cancer Cell Signaling: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

YEATS domain containing 4 (YEATS4), also known as GAS41, is a protein that has emerged as a significant player in the landscape of oncology.[1] Initially identified as a glioma-amplified sequence, its role as an epigenetic "reader" of histone modifications places it at a critical nexus of chromatin biology and transcriptional regulation. Aberrant expression and activity of YEATS4 have been implicated in the initiation and progression of a multitude of cancers, including non-small cell lung cancer, glioblastoma, breast cancer, and gastric cancer.[2][3] This technical guide provides an in-depth exploration of the function of YEATS4 as a binder in critical cancer cell signaling pathways, presents quantitative data on its expression and impact, details the experimental methodologies used to elucidate its function, and provides visual representations of the signaling cascades it modulates.

## YEATS4: An Epigenetic Reader and Oncogene

YEATS4 is a member of the YEATS domain family of proteins, which are characterized by their ability to recognize and bind to acetylated and crotonylated lysine residues on histone tails.[1] [4] This "reader" function is central to its role in modulating chromatin structure and gene expression. The YEATS domain of YEATS4 specifically recognizes acetylated histone H3 at lysine 27 (H3K27ac) and crotonylated histones, linking cellular metabolism to transcriptional control.[1][5] By binding to these modified histones, YEATS4 can recruit chromatin remodeling



complexes, such as the SRCAP and TIP60 complexes, to specific genomic loci, thereby influencing the expression of target genes.[6]

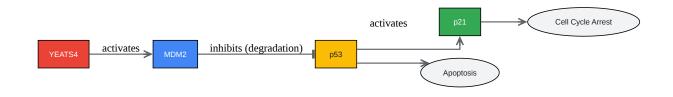
Functionally, YEATS4 has been established as a novel oncogene.[1][2] Its overexpression promotes key hallmarks of cancer, including increased cell proliferation, evasion of apoptosis, enhanced cell migration and invasion, and resistance to chemotherapy.[1][7] Conversely, the knockdown of YEATS4 has been shown to suppress tumor growth and induce cellular senescence.[2][7] These oncogenic functions are mediated through its intricate involvement in several critical signaling pathways.

## **YEATS4 in Core Cancer Signaling Pathways**

YEATS4 exerts its oncogenic influence by modulating the activity of several key signaling pathways that are frequently dysregulated in cancer.

#### The p53 Pathway

The tumor suppressor p53 is a master regulator of the cell cycle and apoptosis. YEATS4 has been shown to negatively regulate the p53 pathway through multiple mechanisms.[1] One key interaction is with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. YEATS4 can cooperate with MDM2 to enhance its activity, leading to decreased p53 levels and a subsequent reduction in the expression of p53 target genes like the cyclin-dependent kinase inhibitor p21.[1][8] This inhibition of the p53 pathway allows cancer cells to bypass cell cycle checkpoints and evade apoptosis.



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YEATS4-mediated inhibition of the p53 pathway.

#### The Wnt/β-catenin Signaling Pathway



The Wnt/ $\beta$ -catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal and pancreatic cancer.[7][9] YEATS4 has been identified as a positive regulator of this pathway.[7] It can interact with  $\beta$ -catenin and enhance the transcriptional activity of the  $\beta$ -catenin/TCF complex, leading to the upregulation of Wnt target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[9][10]

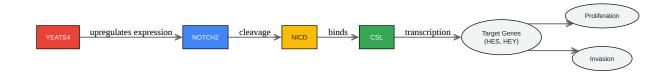


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YEATS4 promotes Wnt/β-catenin signaling.

#### The NOTCH Signaling Pathway

The NOTCH signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. Dysregulation of NOTCH signaling is implicated in a variety of cancers. In gastric cancer, YEATS4 has been shown to upregulate the expression of NOTCH2, thereby activating the NOTCH2 signaling pathway and promoting cancer cell proliferation and invasion.[3][8]



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YEATS4-mediated activation of NOTCH2 signaling.



# **Quantitative Data on YEATS4 in Cancer**

The oncogenic role of YEATS4 is underscored by its frequent amplification and overexpression in various human cancers. The following tables summarize key quantitative findings from the literature.

Table 1: YEATS4 Gene Amplification and Overexpression in Human Cancers

Cancer Type	Amplification Frequency	Overexpression Frequency	Reference
Non-Small Cell Lung Cancer (NSCLC)	~20%	~20%	[2][7]
Gastric Cancer (GC)	-	23.7% (in primary tumors)	[3][11]
Breast Cancer	-	67.6% (in primary tumors)	[12]

Table 2: Correlation of YEATS4 Expression with Clinicopathological Features

Cancer Type	High YEATS4 Expression Correlates With	Reference
Gastric Cancer	Poorer overall survival, larger tumor size, deeper tumor invasion, lymph node metastasis	[3]
Breast Cancer	Poorer overall survival, larger tumor size, lymph node metastasis, advanced TNM stage	[12]
Pancreatic Cancer	Poorer prognosis	[7][10]
Hepatocellular Carcinoma	Poorer overall survival and disease-free survival	[13]



## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the study of YEATS4's function in cancer cell signaling.

### **Chromatin Immunoprecipitation (ChIP)**

This protocol is used to identify the genomic regions where YEATS4 binds.

- Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[14][15]
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.[16]
- Immunoprecipitation: Incubate the sheared chromatin with an anti-YEATS4 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.[16]
- Washes: Wash the beads extensively to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
- DNA Purification: Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.[14]
- Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

### Co-immunoprecipitation (Co-IP)

This protocol is used to identify proteins that interact with YEATS4.

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
 [3]



- Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce nonspecific binding.[3][9]
- Immunoprecipitation: Incubate the cell lysate with an anti-YEATS4 antibody overnight at 4°C.
- Complex Capture: Add protein A/G beads to the lysate to capture the YEATS4-containing protein complexes.
- Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
- Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of interacting proteins.[8]

#### **Western Blotting**

This protocol is used to detect and quantify the expression levels of YEATS4 and other proteins of interest.

- Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.[11]
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7][11]
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[11]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-YEATS4) overnight at 4°C.



- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[10]

#### **Conclusion and Future Directions**

YEATS4 has unequivocally emerged as a critical oncogenic driver in a variety of cancers. Its role as an epigenetic reader, bridging histone modifications to the transcriptional activation of cancer-promoting genes, places it at the heart of tumorigenesis. The dysregulation of key signaling pathways, including the p53, Wnt/β-catenin, and NOTCH pathways, by YEATS4 highlights its multifaceted impact on cancer cell biology. The consistent correlation of high YEATS4 expression with poor patient prognosis underscores its clinical relevance and its potential as a therapeutic target.

The development of small-molecule inhibitors that specifically target the YEATS domain of YEATS4 is a promising avenue for novel cancer therapies.[17][18] Such inhibitors could disrupt the interaction of YEATS4 with acetylated or crotonylated histones, thereby preventing the activation of its downstream oncogenic targets. Further research is warranted to fully elucidate the complete spectrum of YEATS4's interacting partners and its role in other signaling pathways. A deeper understanding of the mechanisms that regulate YEATS4 expression and activity will also be crucial for the development of effective therapeutic strategies against YEATS4-driven cancers.

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